molecular formula C20H18Cl2N2O3 B1322020 2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione CAS No. 610305-43-6

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione

Cat. No.: B1322020
CAS No.: 610305-43-6
M. Wt: 405.3 g/mol
InChI Key: GYQBANNDJUCMNR-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione is a complex organic compound that features a morpholine ring substituted with a dichlorobenzyl group and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dichlorobenzyl halide under basic conditions.

    Attachment of the Isoindole-1,3-dione Moiety: The isoindole-1,3-dione moiety can be introduced via a condensation reaction between the morpholine derivative and phthalic anhydride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural complexity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

    3,4-Dichlorobenzyl bromide: Used in organic synthesis as an intermediate.

    2,4-Dichlorobenzoyl chloride: Utilized in the synthesis of various chemical compounds.

Uniqueness

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione is unique due to its combination of a morpholine ring and an isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c21-17-6-5-13(9-18(17)22)10-23-7-8-27-14(11-23)12-24-19(25)15-3-1-2-4-16(15)20(24)26/h1-6,9,14H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQBANNDJUCMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620869
Record name 2-({4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610305-43-6
Record name 2-({4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (2 g) in tetrahydrofuran (4 ml) was added 2-[(3,4-dichlorobenzyl)amino]ethanol (2.16 g) with stirring, under a nitrogen atmosphere. The mixture was heated to 66° C. for 22 h, then cooled to 0° C. A further portion of tetrahydrofuran (10 ml) was added, followed by triphenylphosphine (2.88 g). Diisopropyl azodicarboxylate (2.2 g) was then added over 10 min. The mixture was stirred at 0° C. for a further 30 min, and at room temperature for 14 h. To the crude solution was added ethyl acetate (100 ml), then 2M aqueous hydrochloric acid (250 ml). The resulting white precipitate was isolated by filtration, and dried in vacuo to give the title compound as its white crystalline hydrochoride salt (2.01 g). This was partitioned between 8% aqueous sodium bicarbonate (200 ml) and ethyl acetate (50 ml). The organic phase was separated, dried over magnesium sulfate and the solvent evaporated in vacuo to give a solid. Dichloromethane (20 ml) was added to the residue and the solvent again evaporated in vacuo to give the title compound as a white solid (1.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 2-[(3,4-dichlorobenzyl)amino]ethanol (2.038 g) and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (2.032 g) in tetrahydrofuran (3.3 ml) was stirred and heated at reflux under nitrogen. After 21.5 h more tetrahydrofuran (12.5 ml) was added and the mixture was cooled to 3° C. Triphenyl phosphine (2.793 g) was added and the mixture was stirred until all the solid had dissolved. Diisopropylazodicarboxylate (2.1 ml) was then added over 12 min maintaining the temperature at <7° C. After 2.25 h the mixture was allowed to warm to 22° C. After 5.3 h more triphenylphosphine (121 mg) and diisopropylazodicarboxylate (0.09 ml) were added. After 22.5 h the reaction mixture was concentrated to near dryness. Propan-2-ol (12 ml) was added and the concentration repeated, this was repeated once more. More propan-2-ol (12 ml) was added and the mixture was heated to 70° C. After 0.5 h the slurry was cooled to 22° C. and then after a further 2 h the product was collected by filtration. The bed was washed with propan-2-ol (2×4 ml) and then dried in vacuo at 40° C. to give the product, (2.622 g).
Quantity
2.038 g
Type
reactant
Reaction Step One
Quantity
2.032 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
2.793 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
121 mg
Type
reactant
Reaction Step Four
Quantity
0.09 mL
Type
reactant
Reaction Step Four
Quantity
12.5 mL
Type
solvent
Reaction Step Five

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